molecular formula C17H30N2O2 B3979253 1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone

1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone

Cat. No. B3979253
M. Wt: 294.4 g/mol
InChI Key: FXXMELXUCYWZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively researched for its potential therapeutic effects. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound can increase GABA levels in the brain, which can help to reduce seizure activity and anxiety symptoms.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on GABA levels in the brain, this compound has been found to modulate dopamine and glutamate neurotransmitter systems, which are involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone in lab experiments is its specificity for GABA aminotransferase, which can help to reduce off-target effects. However, the limitations of using this compound include its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on 1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone, including its use in combination with other drugs for the treatment of neurological disorders, its potential as an anti-inflammatory agent, and its use in neuroprotection. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.

Scientific Research Applications

1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone has been extensively researched for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety. Studies have shown that this compound can increase GABA levels in the brain, which can help to reduce seizure activity and anxiety symptoms. Additionally, this compound has been found to have potential as an addiction treatment by reducing drug-seeking behavior in animal models.

properties

IUPAC Name

1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c20-16-17(21,13-18-15-7-8-15)10-4-11-19(16)12-9-14-5-2-1-3-6-14/h14-15,18,21H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXMELXUCYWZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC(C2=O)(CNC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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